N-cyclopropylpyrrolidine-2-carboxamide hydrochloride N-cyclopropylpyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 59179-60-1
VCID: VC3352805
InChI: InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H
SMILES: C1CC(NC1)C(=O)NC2CC2.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 59179-60-1

Cat. No.: VC3352805

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride - 59179-60-1

Specification

CAS No. 59179-60-1
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H
Standard InChI Key RUXPOAOYMHCHCS-UHFFFAOYSA-N
SMILES C1CC(NC1)C(=O)NC2CC2.Cl
Canonical SMILES C1CC(NC1)C(=O)NC2CC2.Cl

Introduction

Chemical Structure and Properties

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride possesses a distinctive molecular architecture that contributes to its chemical behavior and potential applications. The compound features a pyrrolidine ring as its core structure, with a carboxamide group and a cyclopropyl moiety as key functional elements. The hydrochloride salt form enhances both its stability and solubility in various solvents, making it particularly suitable for research applications.

The compound's physical and chemical properties are summarized in Table 1, providing essential information for researchers working with this substance.

Table 1: Physical and Chemical Properties of N-cyclopropylpyrrolidine-2-carboxamide Hydrochloride

PropertyValue
CAS Registry Number59179-60-1
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight190.67 g/mol
IUPAC NameN-cyclopropylpyrrolidine-2-carboxamide;hydrochloride
Standard InChIInChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H
Standard InChIKeyRUXPOAOYMHCHCS-UHFFFAOYSA-N
SMILES NotationC1CC(NC1)C(=O)NC2CC2.Cl

The molecular structure includes a five-membered pyrrolidine ring with a carboxamide group at the 2-position that forms an amide bond with a cyclopropyl group. This arrangement creates a unique three-dimensional conformation that influences its binding capabilities with biological targets.

CompoundStructure FeatureMIC against S. aureus (μg/mL)Relative Potency
C5Pyrrolidine with cyclopropyl moiety0.000244× more potent than reference
N29Pyrrolidine without cyclopropyl~0.00096*Reference compound
B1Cyclopropyl functionality without pyrrolidineNot specifiedActive but less potent than C5

*Estimated based on comparative data

The biological profile of this compound class suggests potential applications in pharmaceutical research, particularly in addressing antimicrobial resistance challenges. The structural features of N-cyclopropylpyrrolidine-2-carboxamide hydrochloride make it a candidate for further investigation in drug discovery programs targeting infectious diseases.

Structural Comparisons with Related Compounds

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride shares structural similarities with several related compounds that have demonstrated various biological activities. These structural relationships provide insights into potential functions and applications of the compound.

Table 3: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesReported Biological Activities
N-cyclopropylpyrrolidine-2-carboxamide hydrochlorideBase structurePotential antimicrobial activity
(S)-pyrrolidine-2-carboxamideLacks cyclopropyl group, specific stereochemistryDifferent biological profile, potentially antidepressant properties
N-methylpyrrolidine-2-carboxamideContains methyl group instead of cyclopropylPotential analgesic properties
Pyrrolidine derivatives in kanglemycin analogsVarious modifications to basic scaffoldAntimicrobial activity against rifampicin-resistant bacteria

The presence of the cyclopropyl group appears to be a critical structural element that influences the biological activity profile of N-cyclopropylpyrrolidine-2-carboxamide hydrochloride. This small, rigid three-membered ring creates unique spatial arrangements and electronic properties that can enhance binding to specific biological targets .

The pyrrolidine ring itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. This heterocyclic structure provides conformational constraints and potential hydrogen bonding sites that contribute to molecular recognition processes in biological systems.

Research Applications and Future Directions

Current research involving N-cyclopropylpyrrolidine-2-carboxamide hydrochloride and similar compounds points to several promising applications and future research directions:

  • Antimicrobial drug development: The compound's structural features have shown promise in antimicrobial applications, particularly against bacterial strains that may be developing resistance to conventional antibiotics .

  • Structure-activity relationship studies: The unique combination of pyrrolidine and cyclopropyl moieties provides a valuable scaffold for exploring structure-activity relationships and developing optimized compounds with enhanced biological activities.

  • Pharmaceutical intermediates: The compound may serve as an important intermediate in the synthesis of more complex pharmaceutical candidates, leveraging its well-defined stereochemistry and functional group arrangement.

  • Probe compounds for biological research: Due to its specific structural features, the compound might be useful as a molecular probe for investigating biological processes and identifying new therapeutic targets.

Future research directions may include comprehensive evaluations of antimicrobial spectra, mechanisms of action studies, and structural modifications to optimize pharmacokinetic properties. Additionally, exploring potential synergistic effects with established antimicrobial agents could reveal new combination therapy approaches for addressing antimicrobial resistance challenges.

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